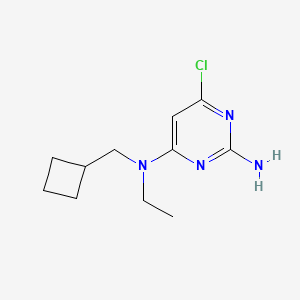
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone, also known as MTFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTFM is a member of the piperidine family of compounds, which are known for their diverse pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes this compound a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction and Parkinson's disease.
Wirkmechanismus
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone acts by binding to the DAT protein, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the location and function of the neurons involved. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been found to increase locomotor activity and induce hyperactivity in a dose-dependent manner. It has also been shown to enhance the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in addiction. However, the precise effects of this compound on behavior and physiology are still under investigation, and further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has several advantages as a research tool, including its potent and selective inhibition of DAT, its ability to cross the blood-brain barrier, and its relative stability and ease of synthesis. However, there are also limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise, and the potential for ethical concerns related to the use of animals in research.
Zukünftige Richtungen
There are several future directions for research on (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone and related compounds. One area of interest is the development of more selective and potent DAT inhibitors, which could have potential therapeutic applications in the treatment of addiction and other neurological disorders. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitters, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a research tool in various fields of neuroscience.
Synthesemethoden
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone can be synthesized through a multi-step process involving the reaction of 3,4,5-trifluorobenzaldehyde with 3-methoxy-3-methylpiperidine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is a complex process, requiring specialized equipment and expertise.
Eigenschaften
IUPAC Name |
(3-methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-14(20-2)4-3-5-18(8-14)13(19)9-6-10(15)12(17)11(16)7-9/h6-7H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIAYFCAMOJKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=C(C(=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)



![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)



